molecular formula C8H15N3O2 B12877818 N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide

N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide

Cat. No.: B12877818
M. Wt: 185.22 g/mol
InChI Key: CCYSZWRXGAVNCN-UHFFFAOYSA-N
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Description

N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide typically involves the reaction of 3,5-dimethyl-4,5-dihydroisoxazole with propionohydrazide. One common method includes the use of base-catalyzed condensation reactions. For instance, the reaction can be carried out under mild basic conditions using sodium bicarbonate at ambient temperature. The reaction between hydroxyimoyl halides and dipolarophiles can yield a mixture of 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar base-catalyzed reactions. The use of eco-friendly and metal-free synthetic routes is highly desirable to minimize costs and environmental impact. For example, the use of catalysts such as potassium carbonate and 4-toluenesulfonyl chloride in the presence of 18-crown-6 at elevated temperatures has been reported .

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite.

    Reduction: Reduction reactions can be carried out using reducing agents like tin(II) chloride in methanol.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in aqueous conditions.

    Reduction: Tin(II) chloride in methanol.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitroisoxazole: A related compound with a nitro group instead of a hydrazide group.

    5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate: Another derivative with different substituents on the isoxazole ring.

Uniqueness

N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N'-(3,5-dimethyl-4H-1,2-oxazol-5-yl)propanehydrazide

InChI

InChI=1S/C8H15N3O2/c1-4-7(12)9-11-8(3)5-6(2)10-13-8/h11H,4-5H2,1-3H3,(H,9,12)

InChI Key

CCYSZWRXGAVNCN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC1(CC(=NO1)C)C

Origin of Product

United States

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